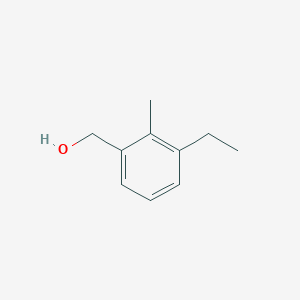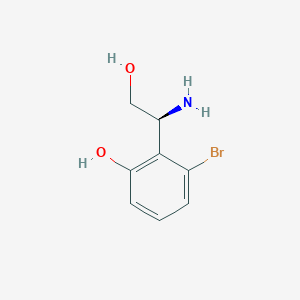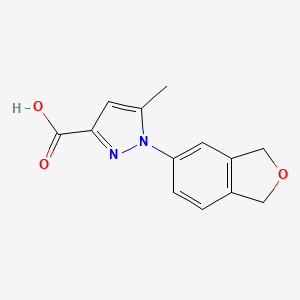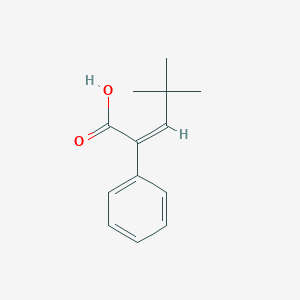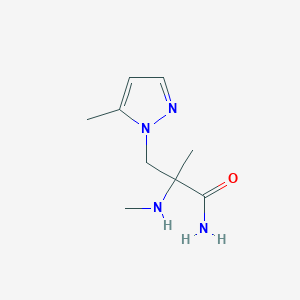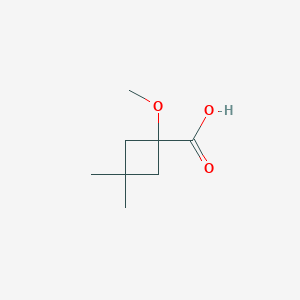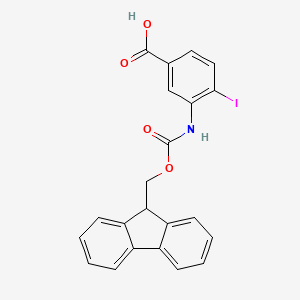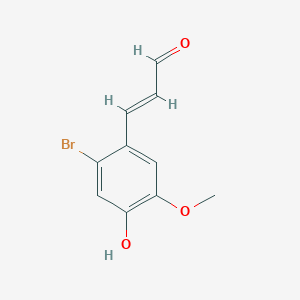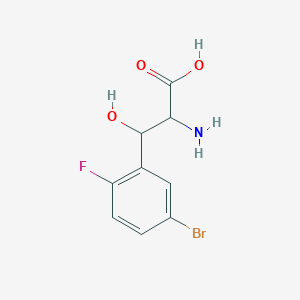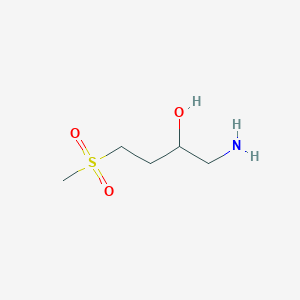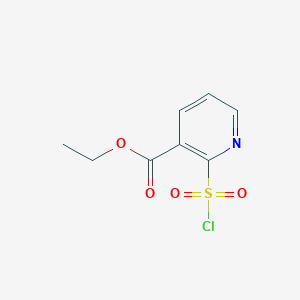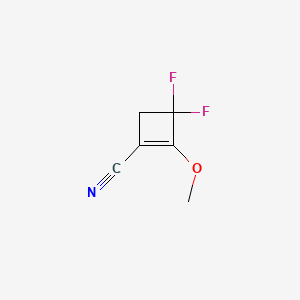
3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile is a chemical compound with the molecular formula C6H5F2NO. It is characterized by the presence of two fluorine atoms, a methoxy group, and a nitrile group attached to a cyclobutene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The choice of raw materials and optimization of reaction conditions are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it useful in drug discovery.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms and the nitrile group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Difluoro-2-methoxycyclobut-1-ene-1-carboxylic acid
- 3,3-Difluoro-2-methoxycyclobut-1-ene-1-methanol
- 3,3-Difluoro-2-methoxycyclobut-1-ene-1-amine
Uniqueness
3,3-Difluoro-2-methoxycyclobut-1-ene-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C6H5F2NO |
|---|---|
Peso molecular |
145.11 g/mol |
Nombre IUPAC |
3,3-difluoro-2-methoxycyclobutene-1-carbonitrile |
InChI |
InChI=1S/C6H5F2NO/c1-10-5-4(3-9)2-6(5,7)8/h2H2,1H3 |
Clave InChI |
QEFJYKBCOPBRID-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(CC1(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



